Tropifexor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

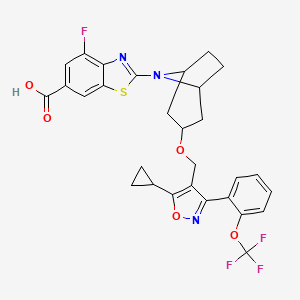

Molecular Formula |

C29H25F4N3O5S |

|---|---|

Molecular Weight |

603.6 g/mol |

IUPAC Name |

2-[3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38) |

InChI Key |

VYLOOGHLKSNNEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Tropifexor's Mechanism of Action in Nonalcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with no currently approved pharmacological therapies. Tropifexor (B611488) (LJN452), a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of this compound in NASH, detailing its molecular interactions, downstream signaling pathways, and its effects on the key pathological features of the disease. This document summarizes quantitative data from key preclinical and clinical studies, provides detailed experimental methodologies, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction to Farnesoid X Receptor (FXR) and its Role in NASH

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine. It acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] In the context of NASH, FXR activation has multifaceted beneficial effects. It inhibits de novo lipogenesis, promotes fatty acid oxidation, reduces inflammation, and protects against liver fibrosis.[1] Given these pleiotropic actions, FXR has become a key therapeutic target for the treatment of NASH.

This compound: A Potent Non-Bile Acid FXR Agonist

This compound is a novel, orally bioavailable, non-bile acid FXR agonist.[3] Its non-bile acid structure confers high potency and selectivity for FXR. Preclinical studies have demonstrated that this compound is a highly potent agonist with an EC50 in the subnanomolar range for FXR activation.[4][5]

Mechanism of Action of this compound

This compound exerts its therapeutic effects in NASH primarily through the activation of FXR in the liver and intestine, leading to the modulation of a cascade of downstream target genes.

Hepatic FXR Activation

In the liver, this compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key hepatic target genes modulated by this compound include:

-

Small Heterodimer Partner (SHP; NR0B2): Upregulation of SHP is a central event in FXR signaling. SHP, in turn, inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[1] This leads to a reduction in hepatic fat accumulation (steatosis). SHP also downregulates the expression of CYP7A1 and CYP8B1, enzymes involved in bile acid synthesis.[6]

-

Bile Salt Export Pump (BSEP; ABCB11): this compound upregulates the expression of BSEP, a transporter protein responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[4][6] This enhances bile acid secretion and reduces their cytotoxic accumulation in the liver.

-

Cytochrome P450 8B1 (CYP8B1): this compound downregulates the expression of CYP8B1, an enzyme critical for the synthesis of cholic acid, a primary bile acid.[6] This shifts the bile acid pool towards more hydrophilic and less toxic species.

Intestinal FXR Activation

In the intestine, this compound-mediated FXR activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in rodents, the ortholog of human Fibroblast Growth Factor 19 (FGF19) .[4][6] FGF15/19 is secreted into the portal circulation and travels to the liver, where it acts as a potent endocrine signal. In the liver, FGF19 binds to its receptor, FGFR4, and further suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This provides an additional layer of regulation on bile acid homeostasis.

The multifaceted mechanism of action of this compound, involving both direct hepatic and indirect intestinal FXR activation, culminates in the amelioration of the key pathological features of NASH: steatosis, inflammation, and fibrosis.

Preclinical Evidence of Efficacy

This compound has demonstrated significant efficacy in various preclinical models of NASH.

Animal Models

-

Stelic Animal Model (STAM): This model involves the injection of streptozotocin (B1681764) at birth followed by a high-fat diet, leading to the development of NASH with progressive fibrosis.

-

Amylin Liver NASH Model (AMLN): This is a diet-induced obesity model that recapitulates many of the metabolic and histological features of human NASH.

Key Preclinical Findings

In these models, this compound treatment resulted in:

-

Reduced Hepatic Steatosis: Significant decreases in liver triglyceride content.

-

Amelioration of Inflammation: Reduction in inflammatory infiltrates in the liver.

-

Reversal of Fibrosis: Marked reduction in collagen deposition and expression of fibrotic markers.[4]

Clinical Development and Efficacy in NASH Patients

This compound has been evaluated in clinical trials for the treatment of NASH, most notably the Phase 2b FLIGHT-FXR study and the Phase 2 TANDEM study (in combination with cenicriviroc).

FLIGHT-FXR Study

The FLIGHT-FXR study was a randomized, double-blind, placebo-controlled, adaptive design trial that evaluated multiple doses of this compound (10 µg, 30 µg, 60 µg, 90 µg, 140 µg, and 200 µg) administered once daily.[1][7]

Key findings from the FLIGHT-FXR study include:

-

Dose-dependent reduction in hepatic fat fraction (HFF): Patients receiving higher doses of this compound (140 µg and 200 µg) showed significant reductions in HFF compared to placebo at 12 and 48 weeks.[7][8]

-

Improvement in liver enzymes: Dose-dependent reductions in alanine (B10760859) aminotransferase (ALT) levels were observed.[7][9]

-

Histological Endpoints: While the study showed promising effects on biomarkers, it did not meet the primary histological endpoints of NASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of NASH at 48 weeks.[8]

TANDEM Study

The TANDEM study evaluated this compound in combination with cenicriviroc (B192934), a CCR2/5 inhibitor, in patients with NASH and liver fibrosis. The study explored the potential synergistic effects of targeting both metabolic/fibrotic and inflammatory pathways.[3][10]

Data Presentation

Preclinical Data: Dose-Dependent Regulation of FXR Target Genes in Rats

| Target Gene | Tissue | Dose of this compound (mg/kg) | Fold Induction vs. Vehicle |

| SHP | Liver | 0.3 | ~6-fold[6] |

| 1.0 | ~6-fold[6] | ||

| BSEP | Liver | 0.3 | Significant induction[6] |

| 1.0 | Significant induction[6] | ||

| CYP8B1 | Liver | 0.03 | Full repression[6] |

| SHP | Ileum | 0.3 | Potent induction[6] |

| FGF15 | Ileum | 0.3 | Potent induction[6] |

Clinical Data: Key Efficacy Endpoints from the FLIGHT-FXR Study

| Treatment Group | N | Change in Hepatic Fat Fraction (%) from Baseline (Week 12) | Change in ALT (U/L) from Baseline (Week 12) |

| Placebo | 46 | -6.19[7] | -7.8[7] |

| This compound 10 µg | 14 | -7.48[7] | -10.7[7] |

| This compound 30 µg | 16 | -10.35[7] | -12.4[7] |

| This compound 60 µg | 37 | -11.08[7] | -14.6[7] |

| This compound 90 µg | 85 | -15.04[7] | -16.5[7] |

| Placebo | 51 | -10.77[7] | -8.3[7] |

| This compound 140 µg | 51 | -19.07[7] | -18.0[7] |

| This compound 200 µg | 50 | -39.41[7] | -23.0[7] |

| Treatment Group | N | Fibrosis Improvement ≥1 Stage w/o Worsening of NASH (Week 48) | NASH Resolution w/o Worsening of Fibrosis (Week 48) |

| Placebo | 51 | 14%[8] | 4%[8] |

| This compound 140 µg | 51 | 20%[8] | 10%[8] |

| This compound 200 µg | 50 | 12%[8] | 12%[8] |

Experimental Protocols

Preclinical Studies: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

-

RNA Isolation: Total RNA is extracted from frozen liver or ileum tissue using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is typically performed using a SYBR Green-based detection method. A master mix containing DNA polymerase, dNTPs, and SYBR Green dye is mixed with the cDNA template and gene-specific primers.

-

Primer Sequences: Representative primer sequences for mouse FXR target genes are as follows:

-

Shp (Nr0b2):

-

Forward: 5'-CTGCTGGGTGTGTCGGAG-3'

-

Reverse: 5'-TCCCGGATCATGAGGAAGAG-3'

-

-

Bsep (Abcb11):

-

Forward: 5'-GCTGTCATTGGCTCCATTGT-3'

-

Reverse: 5'-TCTCCAGGGCTTCATTTCAC-3'

-

-

Cyp8b1:

-

Fgf15:

-

-

Reference Genes: Gene expression is normalized to a stable reference gene, such as Gapdh, Actb (β-actin), or Rplp0. The choice of reference gene should be validated for the specific experimental conditions.[12][13]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Preclinical Studies: Histological Analysis of Liver Tissue

-

Tissue Preparation: Livers are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).

-

NAFLD Activity Score (NAS): The severity of NASH is assessed using the NAS, which is the sum of the scores for steatosis, lobular inflammation, and hepatocellular ballooning.

-

Steatosis (0-3): Scored based on the percentage of hepatocytes containing fat droplets.

-

Lobular Inflammation (0-3): Scored based on the number of inflammatory foci per 200x field.

-

Hepatocellular Ballooning (0-2): Scored based on the presence and extent of ballooned hepatocytes.

-

Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of action in the intestine and liver.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound in NASH models.

Conclusion

This compound, through its potent and selective agonism of FXR in both the liver and intestine, addresses multiple key pathological drivers of NASH. It effectively reduces hepatic steatosis by inhibiting lipogenesis, ameliorates cholestasis by regulating bile acid synthesis and transport, and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models. While clinical trials have shown promising effects on biomarkers of liver health, the translation to significant histological improvement remains an area of active investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance novel therapies for NASH.

References

- 1. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. community.the-hospitalist.org [community.the-hospitalist.org]

- 10. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of this compound and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]

- 13. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Tropifexor: A Potent and Selective Farnesoid X Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tropifexor (LJN452) is a potent and selective, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its discovery and development represent a significant advancement in the search for effective therapies for chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[4] It functions as a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[7]

Natural ligands for FXR include bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent.[5] FXR plays a critical role in maintaining bile acid homeostasis by regulating their synthesis, transport, and metabolism.[2] Activation of FXR initiates a negative feedback loop that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This is primarily mediated through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.[5] Beyond bile acid regulation, FXR activation also influences lipid and glucose metabolism and has anti-inflammatory effects, making it an attractive therapeutic target for various metabolic and liver diseases.[8][9]

The Discovery of this compound (LJN452)

This compound was discovered by researchers at Novartis and the Genomics Institute of the Novartis Research Foundation.[3][7] The development process began with the modification of an existing partial FXR agonist. Researchers replaced an indole (B1671886) group with a 2-substituted benzothiazole-6-carboxylic acid, which led to a significant increase in potency.[10] Further optimization of the benzothiazole (B30560) substituent resulted in the identification of this compound as a highly potent and orally bioavailable FXR agonist.[10]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| TR-FRET Assay | EC50 | 0.20 | [11] |

| Cell-Based Reporter Assay (BSEP promoter) | EC50 | 0.26 | [11] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Parameter | Value | Reference |

| Rat | Clearance (CL) | 9 mL/min/kg | [12] |

| Rat | Terminal Half-life (T1/2) | 3.7 h | [12] |

| Rat | Oral Bioavailability | 20% | [12] |

| Mouse | Half-life (T1/2) | 2.6 h | [12] |

| Dog | Half-life (T1/2) | 7.4 h | [12] |

Table 3: Clinical Pharmacokinetics of this compound (Single Ascending Dose in Healthy Volunteers)

| Parameter | Value | Reference |

| Median Time to Maximum Concentration (Tmax) | 4 hours | [13][14] |

| Elimination Half-life (T1/2) | 13.5 - 21.9 hours | [13][14] |

| Effect of High-Fat Meal on Exposure | ~60% increase | [13][14] |

Table 4: Key Results from Phase 2a/b FLIGHT-FXR Trial in NASH Patients (Part C, 48 Weeks)

| Parameter | This compound 140 µg | This compound 200 µg | Placebo | Reference |

| Fibrosis Improvement (≥1 stage) without NASH worsening | 26% | 26% | 21% | [15] |

| Change in ELF Score | -0.28 | -0.23 | -0.07 | [15] |

Experimental Protocols

In Vitro Assays

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding of this compound to the FXR ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.

-

Principle: Upon agonist binding, the FXR-LBD undergoes a conformational change that promotes the recruitment of a steroid receptor coactivator (SRC) peptide. In this assay, the FXR-LBD is tagged with a terbium (Tb) cryptate (donor fluorophore), and the SRC peptide is labeled with a suitable acceptor fluorophore. When the donor and acceptor are in close proximity due to coactivator recruitment, FRET occurs, resulting in a detectable signal.

-

Materials:

-

Recombinant human FXR-LBD (GST-tagged)

-

Biotinylated SRC-1 peptide

-

Terbium-cryptate labeled anti-GST antibody (donor)

-

Streptavidin-labeled acceptor fluorophore

-

Assay buffer

-

Test compound (this compound) and controls (e.g., CDCA)

-

384-well, non-binding microplates

-

-

Procedure:

-

Prepare a 10X solution of the test compound in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations.

-

In a 384-well plate, add the test compound, positive control (CDCA), and negative control (vehicle).

-

Add a mixture of GST-tagged FXR-LBD and biotinylated SRC-1 peptide to each well.

-

Add the TR-FRET detection reagents (Tb-anti-GST antibody and streptavidin-acceptor).

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the EC50 value for the test compound.

-

4.1.2. Cell-Based Reporter Gene Assay

This assay measures the ability of this compound to activate the transcription of an FXR target gene in a cellular context.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements. Cells are co-transfected with this reporter construct and an expression vector for human FXR. Upon treatment with an FXR agonist, the activated FXR binds to the response elements and drives the expression of the reporter gene, leading to a measurable signal.

-

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

FXR expression vector

-

FXRE-luciferase reporter vector

-

Internal control vector (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Test compound (this compound) and controls

-

White, opaque 96-well plates

-

Dual-luciferase assay system

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

On the following day, co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

-

After 4-6 hours of incubation, replace the transfection medium with fresh culture medium.

-

Add serial dilutions of the test compound, positive control, and negative control to the wells.

-

Incubate the plate for 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction relative to the vehicle control to determine the EC50 value.

-

In Vivo Pharmacodynamic Model in Rodents

This model assesses the in vivo activity of this compound by measuring the induction of FXR target genes in relevant tissues.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound or vehicle control orally to the rats at various doses (e.g., 0.03 to 1 mg/kg).[3]

-

At a specified time point post-dosing (e.g., 6-8 hours), euthanize the animals and collect tissues of interest (e.g., liver, ileum).

-

Isolate total RNA from the tissues.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes, such as SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), and FGF15 (the rodent ortholog of human FGF19).

-

Analyze the data to determine the dose-dependent induction of these target genes.

-

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

The following diagram illustrates the core FXR signaling pathway in a hepatocyte.

Caption: FXR Signaling Pathway in Hepatocytes.

This compound Discovery and Preclinical Evaluation Workflow

The following diagram outlines the general workflow for the discovery and preclinical assessment of this compound.

Caption: this compound Discovery and Development Workflow.

Conclusion

The discovery of this compound represents a successful application of rational drug design and a thorough preclinical and clinical evaluation process. As a potent and selective non-bile acid FXR agonist, it holds significant promise for the treatment of chronic liver diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on nuclear receptor modulation and liver diseases. Further clinical investigations will continue to delineate the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]

LJN452 (Tropifexor): A Deep Dive into FXR Agonism for Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Tropifexor (B611488) (LJN452) has emerged as a potent, non-bile acid farnesoid X receptor (FXR) agonist, showing promise in the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] This technical guide provides a comprehensive overview of LJN452, its interaction with the FXR signaling pathway, and the experimental methodologies used to characterize its activity.

The Farnesoid X Receptor (FXR) Signaling Pathway

The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes.[3] Activation of FXR is a key mechanism for protecting the liver from the harmful effects of bile acid accumulation.[1][4]

In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), key enzymes in the bile acid synthesis pathway.[5][6] This leads to a reduction in the overall bile acid pool. Furthermore, FXR activation stimulates the expression of the bile salt export pump (BSEP), which promotes the excretion of bile acids from hepatocytes.[6]

In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2] FGF19 is released into the circulation and travels to the liver, where it binds to its receptor, FGFR4, further suppressing bile acid synthesis.[7] This gut-liver axis provides an additional layer of regulation on bile acid homeostasis.

Beyond bile acid metabolism, FXR signaling also influences lipid and glucose homeostasis. FXR activation can suppress the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing triglyceride synthesis.[6] It also has anti-inflammatory and anti-fibrotic effects in the liver.[2]

LJN452 (this compound): A Potent Non-Bile Acid FXR Agonist

LJN452, also known as this compound, is a highly potent and selective non-bile acid agonist of FXR.[1] Its non-steroidal structure was designed to overcome some of the limitations of first-generation, bile-acid-derived FXR agonists.[1]

Mechanism of Action

LJN452 binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and the initiation of target gene transcription.[6] By activating FXR in both the liver and the intestine, LJN452 leverages the multifaceted roles of this receptor to improve liver health. Its potent agonistic activity leads to the robust induction of FXR target genes, such as SHP and BSEP in the liver, and FGF19 in the intestine.[6]

Quantitative Data

The following tables summarize the quantitative data available for LJN452 from various in vitro and in vivo studies.

In Vitro Potency

| Assay | Species | Parameter | Value | Reference |

| HTRF Assay | Human | EC50 | 0.2 nM | [8] |

| BSEP-luc Reporter Gene Assay | Human | EC50 | 9.5 nM | [6] |

| Primary Hepatocyte BSEP Induction | Human | - | Active at 0.1 nM | [9] |

| Primary Hepatocyte SHP Induction | Human | - | Active at 0.1 nM | [9] |

Preclinical Pharmacokinetics

| Species | Route | Clearance | Half-life (T1/2) | Oral Bioavailability | Reference |

| Rat | IV | 9 mL/min/kg | 3.7 h | 20% | [8] |

| Mouse | IV | Low | 2.6 h | - | [8] |

| Dog | IV | Low | 7.4 h | - | [8] |

Clinical Pharmacokinetics (Healthy Volunteers)

| Parameter | Value | Condition | Reference |

| Time to Maximum Concentration (Tmax) | 4 hours | Single dose, fasted | [10][11] |

| Elimination Half-life | 13.5 - 21.9 hours | Single dose | [10][11] |

| Accumulation | < 2-fold | Multiple doses | [10][11] |

| Food Effect | ~60% increase in exposure | With high-fat meal | [10][12] |

Clinical Trial Data (FLIGHT-FXR Study in NASH Patients)

| Dose | Duration | Key Biomarker Changes | Reference |

| 140 µg and 200 µg | 12 weeks | Improvements in hepatic fat fraction, alanine (B10760859) aminotransferase (ALT), and body weight | [13][14] |

| 10 µg, 30 µg, 60 µg, 90 µg | 12 weeks | Dose-response relationship on FGF19 | [15] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are key to the evaluation of LJN452.

In Vitro Assays

FXR-HTRF Coactivator Interaction Biochemical Assay

-

Objective: To determine the direct interaction of LJN452 with the FXR protein and its ability to recruit a coactivator peptide.

-

General Protocol:

-

Recombinant FXR ligand-binding domain (LBD) is incubated with a fluorescently labeled coactivator peptide (e.g., from SRC1).

-

LJN452 at varying concentrations is added to the mixture.

-

Binding of the agonist to the LBD induces a conformational change that allows the coactivator peptide to bind.

-

Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of the labeled LBD and coactivator peptide.

-

The signal is proportional to the extent of coactivator recruitment, and an EC50 value is calculated.

-

FXR BSEP-luc Reporter Gene Cellular Assay

-

Objective: To measure the transcriptional activity of FXR in a cellular context.

-

General Protocol:

-

A suitable cell line (e.g., HepG2) is transiently transfected with a plasmid containing the full-length human FXR and a reporter plasmid where the luciferase gene is under the control of the BSEP promoter.

-

The transfected cells are treated with varying concentrations of LJN452.

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The increase in luciferase activity reflects the activation of FXR and its ability to induce gene transcription from the BSEP promoter.

-

Primary Human Hepatocyte Gene Expression Assay

-

Objective: To confirm the induction of endogenous FXR target genes in a physiologically relevant cell type.

-

General Protocol:

-

Cryopreserved primary human hepatocytes are thawed and cultured.[9]

-

The cells are treated with LJN452 at various concentrations for a specified period (e.g., 48 hours).[9]

-

Total RNA is isolated from the cells.

-

Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of FXR target genes, such as SHP and BSEP, relative to a housekeeping gene.

-

Preclinical Animal Models

Stelic Animal Model (STAM) of NASH

-

Objective: To evaluate the efficacy of LJN452 in a chemical and dietary model of NASH that develops fibrosis.

-

General Protocol:

-

Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (B1681764) to induce insulin (B600854) resistance.[9]

-

From 4 weeks of age, the mice are fed a high-fat diet to induce steatosis.[9]

-

Treatment with LJN452 or vehicle is initiated at a later time point (e.g., 9 weeks) when fibrosis is established.[9]

-

After a defined treatment period, liver tissue is collected for histological analysis (e.g., H&E and Sirius Red staining), and measurement of hepatic triglycerides and gene expression.

-

Amylin Liver NASH Model (AMLN)

-

Objective: To assess the efficacy of LJN452 in an obese and insulin-resistant model of NASH.

-

General Protocol:

-

This model utilizes mice that are prone to obesity and insulin resistance.

-

The mice are fed a high-fat, high-fructose diet to induce the key features of NASH.

-

LJN452 or vehicle is administered for a specified duration.

-

Endpoints include liver histology, gene expression analysis of profibrogenic and inflammatory markers, and metabolic parameters.[9]

-

Clinical Trials

FLIGHT-FXR (NCT02855164)

-

Objective: To assess the safety, tolerability, and efficacy of LJN452 in patients with NASH and liver fibrosis.[15]

-

Design: A Phase IIb, randomized, double-blind, placebo-controlled, adaptive design study.[13][15]

-

Population: Patients with biopsy-confirmed NASH and stage 2-3 liver fibrosis.[13]

-

Intervention: Once-daily oral doses of LJN452 or placebo. The study utilized an adaptive design to explore a range of doses.[15]

-

Key Assessments:

-

Safety and Tolerability: Monitoring of adverse events.

-

Efficacy:

-

Conclusion

LJN452 (this compound) is a potent, non-bile acid FXR agonist with a well-characterized mechanism of action. In vitro and preclinical studies have demonstrated its ability to robustly engage the FXR signaling pathway, leading to beneficial effects on bile acid, lipid, and glucose metabolism, as well as anti-inflammatory and anti-fibrotic activity. Clinical trial data has further supported its potential as a therapeutic agent for NASH. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of FXR agonists for the treatment of chronic liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. novartis.com [novartis.com]

- 14. Novartis data show this compound (LJN452) significantly improves several key biomarkers of NASH in patients with moderate to severe fibrosis | news.myScience / notizie [myscience.ch]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of Tropifexor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropifexor (LJN452) is a potent, orally bioavailable, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Developed by Novartis, this compound has been investigated for the treatment of chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Potent and Selective FXR Agonism

This compound is a highly selective agonist for FXR, with a sub-nanomolar potency.[1][2] In preclinical studies, it has demonstrated over 30,000-fold selectivity for FXR compared to other nuclear receptors.[1] Its activation of FXR leads to the regulation of a cascade of target genes involved in maintaining metabolic homeostasis.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound binding to FXR initiates a signaling cascade that modulates the expression of numerous genes, primarily in the liver and intestines. This regulation is central to its therapeutic effects.

References

Tropifexor's Molecular Footprint: An In-depth Guide to Target Gene Modulation in Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropifexor (LJN452) is a potent, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR presents a compelling therapeutic target. This technical guide provides a detailed overview of the target genes modulated by this compound in human hepatocytes, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. This regulatory action is central to maintaining bile acid homeostasis, controlling lipid and glucose metabolism, and mitigating liver inflammation and fibrosis.

Quantitative Analysis of this compound Target Gene Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key target genes in primary human hepatocytes. The data is compiled from published in vitro studies and presented to facilitate comparative analysis.

Table 1: Upregulated Target Genes in Primary Human Hepatocytes Treated with this compound

| Gene Symbol | Gene Name | Function | This compound Concentration (nM) | Fold Induction (Mean ± SEM) |

| SHP (NR0B2) | Small Heterodimer Partner | Transcriptional corepressor of bile acid synthesis | 0.1 | ~1.5 ± 0.2 |

| 1 | ~3.5 ± 0.5 | |||

| 10 | ~7.5 ± 1.0 | |||

| 100 | ~12.0 ± 1.5 | |||

| 1000 | ~15.0 ± 2.0 | |||

| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile salts from hepatocytes into bile | 0.1 | ~1.2 ± 0.1 |

| 1 | ~2.0 ± 0.3 | |||

| 10 | ~4.0 ± 0.6 | |||

| 100 | ~6.5 ± 0.8 | |||

| 1000 | ~8.0 ± 1.2 |

Data is estimated from graphical representations in Hernandez et al., 2019.[1]

Table 2: Downregulated Target Genes in Human Hepatocytes Influenced by this compound

| Gene Symbol | Gene Name | Function | Effect of this compound |

| CYP8B1 | Cytochrome P450 Family 8 Subfamily B Member 1 | Enzyme in the alternative pathway of bile acid synthesis | Downregulation |

| SREBP-1c (SREBF1) | Sterol Regulatory Element-Binding Transcription Factor 1 | Master regulator of fatty acid and triglyceride synthesis | Suppression of activity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on human hepatocytes.

Primary Human Hepatocyte Culture and Treatment

This protocol outlines the procedure for thawing, plating, and treating cryopreserved primary human hepatocytes for gene expression analysis.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte plating medium (e.g., Williams' E Medium with supplements)

-

Hepatocyte maintenance medium

-

Collagen-coated cell culture plates (e.g., 6-well or 12-well)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Water bath at 37°C

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing of Hepatocytes:

-

Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

-

Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.

-

Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.

-

-

Cell Plating:

-

Determine cell viability and concentration using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 12-well plate).

-

Incubate the plates at 37°C and 5% CO2 to allow the cells to attach and form a monolayer.

-

-

This compound Treatment:

-

After the hepatocytes have formed a stable monolayer (typically 24 hours post-plating), replace the plating medium with fresh hepatocyte maintenance medium.

-

Prepare serial dilutions of this compound in maintenance medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare a vehicle control with the same final concentration of the solvent.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the extraction of total RNA from treated hepatocytes and the quantification of target gene expression by qRT-PCR.

Materials:

-

Treated primary human hepatocytes in culture plates

-

Phosphate-buffered saline (PBS)

-

RNA lysis buffer (e.g., TRIzol or buffer from a commercial kit)

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Isolation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Lyse the cells directly in the well by adding RNA lysis buffer and scraping the cells.

-

Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol of the chosen kit. This typically involves steps of homogenization, phase separation (if using TRIzol), and purification using spin columns.

-

Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

Elute the purified RNA in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

-

Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

-

Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Table 3: Example Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| SHP | GCTGTCTGGAGTTCAATGCC | TGTGCAGCTTTGAGGTTGTC |

| BSEP | AGGAATGGACCTGCTTTGAA | TCCTTGATTGGCATGAAGAC |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for studying its effects on gene expression.

Caption: FXR Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Gene Expression Analysis.

References

Tropifexor: A Deep Dive into its Role in Combating Liver Fibrosis

For Immediate Release

This technical guide provides an in-depth analysis of Tropifexor (B611488) (LJN452), a potent, non-bile acid farnesoid X receptor (FXR) agonist, and its significant role in the amelioration of liver fibrosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways.

Executive Summary

This compound has emerged as a promising therapeutic agent for nonalcoholic steatohepatitis (NASH) and associated liver fibrosis. As a highly selective FXR agonist, it modulates key pathways involved in bile acid metabolism, lipogenesis, inflammation, and fibrogenesis.[1][2] Preclinical studies in rodent models of NASH have demonstrated this compound's ability to reverse established fibrosis, reduce steatohepatitis, and downregulate profibrogenic gene expression.[3][4][5] Clinical trials have further substantiated these findings, showing improvements in key biomarkers of NASH and a favorable safety profile.[6] This guide will explore the mechanistic underpinnings of this compound's action, present the quantitative evidence of its efficacy, and outline the experimental frameworks used in its evaluation.

Mechanism of Action: The FXR Signaling Pathway

This compound exerts its therapeutic effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[2][7] FXR acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1][7]

Upon activation by this compound, FXR initiates a cascade of events that collectively counter the pathological processes of liver fibrosis:

-

Bile Acid Regulation: FXR activation induces the expression of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][3] SHP, in turn, inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby protecting hepatocytes from bile acid-induced toxicity.[1]

-

Anti-lipogenic Effects: FXR activation suppresses the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis.[1][8] This leads to a reduction in hepatic steatosis, a hallmark of NASH.[1]

-

Anti-inflammatory and Anti-fibrotic Effects: this compound's activation of FXR leads to the suppression of pro-inflammatory and pro-fibrotic pathways.[3][8] In preclinical models, this compound treatment was associated with a reduction in inflammatory markers and a decrease in the expression of genes associated with fibrogenesis, such as those for collagen type I, alpha 1 (COL1A1) and tissue inhibitor of metalloproteinase 1 (TIMP1).[3][8]

Preclinical Efficacy: Data from Animal Models

This compound has demonstrated significant efficacy in multiple preclinical rodent models of NASH and liver fibrosis. The Stelic animal model (STAM) and the amylin liver NASH model (AMLN) have been instrumental in elucidating its therapeutic potential.[3]

Quantitative Data from Preclinical Studies

| Model | Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (0.9 mg/kg) | OCA (25 mg/kg) | Citation |

| STAM | NAFLD Activity Score (NAS) | - | Significant Reduction | - | - | No Significant Reduction | [3] |

| Liver Triglycerides | - | Significant Reduction | - | - | No Significant Reduction | [3] | |

| Fibrosis Area | Baseline | Dose-dependent Reduction | - | - | - | [3] | |

| AMLN | Steatohepatitis | - | Marked Reduction | - | - | - | [3] |

| Fibrosis | - | Marked Reduction | - | - | - | [3] | |

| Profibrogenic Gene Expression | - | Marked Reduction | - | - | - | [3] | |

| Inflammation (IBA1+ staining) | - | - | Normalized | Normalized | - | [3] |

OCA: Obeticholic Acid, another FXR agonist used for comparison.

Experimental Protocols: Preclinical Models

A standardized workflow is employed for evaluating the efficacy of this compound in animal models of NASH.

STAM Model Protocol: Two-day-old male C57BL/6J mice are injected with streptozotocin. From week 4 to 12, the mice are fed a high-fat diet to induce NASH.[3] Following the disease induction period, animals are treated with this compound, a vehicle control, or a comparator compound.

AMLN Model Protocol: This model utilizes an insulin-resistant obese mouse strain to more closely mimic NASH in the context of metabolic syndrome. The specific dietary and genetic manipulations to induce the NASH phenotype are proprietary to the model provider.

Endpoint Analysis: At the conclusion of the treatment period, liver tissue is collected for histological assessment of steatosis, inflammation, and fibrosis using Hematoxylin and Eosin (H&E) and Sirius Red staining.[3] Plasma samples are analyzed for biomarkers of liver injury such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[9] A genome-wide transcriptome analysis of liver tissue is also performed to identify differentially expressed genes and understand the molecular mechanisms of action.[3]

Clinical Development: Human Trials

This compound has been evaluated in Phase II clinical trials for the treatment of NASH in patients with liver fibrosis. The FLIGHT-FXR study is a key trial that has provided valuable data on the safety, tolerability, and efficacy of this compound in this patient population.[6][7]

Quantitative Data from Clinical Trials (FLIGHT-FXR Part C - 12 Weeks)

| Parameter | Placebo | This compound (140 µg) | This compound (200 µg) | Citation |

| Hepatic Fat Fraction | - | Improvement | Improvement | [6] |

| Alanine Aminotransferase (ALT) | - | Reduction | Reduction | [6] |

| Body Weight | - | Reduction | Reduction | [6][9] |

| Fibrosis Improvement (≥1 stage) at 48 weeks | 21% | 26% | 26% | [10] |

| NASH Resolution (no worsening of fibrosis) at 48 weeks | 0% | 5% | 6% | [10] |

Experimental Protocols: Clinical Trial Design

The FLIGHT-FXR study employed a multi-part, adaptive design to evaluate different doses of this compound.

Study Design: The FLIGHT-FXR trial was a multicenter, randomized, double-blind, placebo-controlled, adaptive design study.[7][10] Part C of the study randomized patients to receive placebo, this compound 140 µg, or this compound 200 µg for 48 weeks.[10]

Inclusion Criteria: Patients enrolled in the study had biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥ 4 and liver fibrosis stage 2 or 3.[11]

Endpoints: The primary endpoints focused on the safety and tolerability of this compound. Secondary endpoints included histological improvements in fibrosis by at least one stage without worsening of NASH, and resolution of NASH without worsening of fibrosis.[12] Changes in liver enzymes (ALT, AST), gamma-glutamyl transferase (GGT), and hepatic fat content measured by MRI-PDFF were also assessed.[11][13]

Conclusion

This compound has demonstrated a robust and consistent anti-fibrotic effect in both preclinical and clinical settings. Its potent activation of the FXR signaling pathway addresses multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. The data presented in this guide underscore the potential of this compound as a cornerstone therapy for patients with advanced liver fibrosis due to NASH. Further investigation, particularly from ongoing and future Phase III trials, will be crucial in fully defining its therapeutic role.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. novartis.com [novartis.com]

- 7. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of this compound and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. novctrd.com [novctrd.com]

The Impact of Tropifexor on Bile Acid Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropifexor (B611488) (LJN452) is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that serves as a primary regulator of bile acid homeostasis.[1][2][3] Activation of FXR plays a crucial role in the negative feedback regulation of bile acid synthesis, offering a therapeutic target for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on bile acid synthesis, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: FXR-Mediated Suppression of Bile Acid Synthesis

This compound exerts its effects by binding to and activating FXR, which in turn orchestrates a multi-faceted suppression of bile acid production. This is primarily achieved through two interconnected pathways:

-

Intestinal FGF19 Induction: In the intestines, FXR activation by this compound leads to a significant increase in the transcription and secretion of Fibroblast Growth Factor 19 (FGF19).[4][5] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event triggers a signaling cascade that ultimately results in the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][6]

-

Hepatic SHP Induction: Within the liver, direct activation of FXR by this compound induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that acts as a transcriptional repressor.[4][6] SHP, in turn, inhibits the expression of CYP7A1, further contributing to the reduction in bile acid synthesis.[4][6]

The dual action of this compound in both the intestine and the liver ensures a robust and sustained suppression of bile acid production.

References

- 1. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (Open Access) Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) (2017) | David C. Tully | 207 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 6. A nonbile acid farnesoid X receptor agonist this compound potently inhibits cholestatic liver injury and fibrosis by modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropifexor's Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of Tropifexor, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, on lipid metabolism. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways, this document serves as a comprehensive resource for understanding this compound's therapeutic potential in metabolic diseases such as Nonalcoholic Steatohepatitis (NASH).

Introduction: this compound and the Farnesoid X Receptor (FXR)

This compound (LJN452) is a novel, orally available, non-bile acid FXR agonist that has demonstrated significant efficacy in preclinical models of NASH and is currently under clinical investigation.[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Activation of FXR by agonists like this compound initiates a cascade of transcriptional events that collectively contribute to the amelioration of hepatic steatosis, inflammation, and fibrosis.[1][5]

Quantitative Impact on Gene Expression

This compound exerts a robust and dose-dependent regulation on a wide array of genes pivotal to lipid metabolism. The following tables summarize the quantitative changes in gene expression observed in various experimental settings.

In Vitro Potency and Target Gene Induction

In primary human and rat hepatocytes, this compound demonstrates sub-nanomolar potency in activating FXR and inducing its canonical target genes.

| Assay/Gene | Cell Type | Species | EC50 (nM) | Reference |

| FXR Interaction with SRC1 | - | - | 0.20 | [1] |

| BSEP Promoter Activity | - | - | 0.26 | [1][6] |

| SHP mRNA Induction | Primary Hepatocytes | Human | >0.1 | [1][5] |

| BSEP mRNA Induction | Primary Hepatocytes | Human | >0.1 | [1][5] |

| SHP mRNA Induction | Primary Hepatocytes | Rat | - | [3] |

| BSEP mRNA Induction | Primary Hepatocytes | Rat | - | [3] |

Regulation of Hepatic Gene Expression in Preclinical NASH Models

In rodent models of NASH, this compound treatment leads to significant changes in the expression of genes involved in lipid biosynthesis, inflammation, and fibrosis. Transcriptome analysis of livers from mice in the Amylin Liver NASH (AMLN) model revealed a 461-gene signature specifically regulated by this compound, encompassing pathways related to lipid metabolism, oxidative stress, and cell death.[1][7] Furthermore, this compound was shown to reverse a 588-gene signature associated with the NASH phenotype, which includes genes involved in steroid and lipid biosynthesis.[1]

| Gene | Model | Species | Dose (mg/kg) | Regulation | Reference |

| FXR Target Genes | |||||

| Shp | In vivo | Rat | 0.01 - 0.3 | Robust Induction | [3] |

| Bsep | In vivo | Rat | 0.003 - 0.1 | Potent Induction | [3] |

| Fgf15 | In vivo (ileum) | Rat | 0.3 | Potent Induction | [3] |

| Lipid Metabolism | |||||

| Cyp8b1 | In vivo | Rat | - | Downregulation | [3] |

| SREBP-1c | - | - | - | Suppression of activity | [3] |

| Fibrosis Markers | |||||

| Col1a1 | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |

| Acta2 (α-SMA) | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |

| Timp1 | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |

| Inflammation Markers | |||||

| Aif1 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |

| Ccl2 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |

| Cd86 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |

STAM: Stelic animal model

Clinical Impact on Lipid Parameters and Hepatic Fat

In a phase 2 clinical trial (FLIGHT-FXR), this compound demonstrated a dose-dependent reduction in hepatic fat fraction (HFF) in patients with NASH. However, effects on plasma lipids were also observed, a known class effect of FXR agonists.

| Parameter | Dose (µg) | Duration | Change | Reference |

| Hepatic Fat Fraction (%) | 140 | 48 weeks | -31.25% (relative change) | [8] |

| Hepatic Fat Fraction (%) | 200 | 48 weeks | -39.54% (relative change) | [8] |

| Alanine Aminotransferase (ALT) | 140 | 48 weeks | -31.6 U/L | [8] |

| Alanine Aminotransferase (ALT) | 200 | 48 weeks | -32.5 U/L | [8] |

| LDL-Cholesterol (mg/dL) | 140 | 48 weeks | +8.8 | [8] |

| LDL-Cholesterol (mg/dL) | 200 | 48 weeks | +26.96 | [8] |

| HDL-Cholesterol (mg/dL) | 140 | 48 weeks | -8.55 | [8] |

| HDL-Cholesterol (mg/dL) | 200 | 48 weeks | -9.88 | [8] |

Core Signaling Pathways

This compound's mechanism of action is centered on the activation of FXR, which in turn modulates several downstream pathways to regulate lipid metabolism.

FXR-SHP/FGF19 Axis and Bile Acid Synthesis

Activation of FXR in the liver and intestine is a key regulatory mechanism for maintaining bile acid homeostasis.

As illustrated, this compound activates FXR in both the liver and intestine. In the liver, this leads to the induction of Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[3] In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) or 19 (FGF19 in humans).[3][9] FGF19 then travels to the liver via the portal circulation, binds to its receptor FGFR4, and further suppresses CYP7A1 expression.[3]

Regulation of Lipogenesis via SREBP-1c

A critical aspect of this compound's impact on lipid metabolism is the suppression of de novo lipogenesis. This is primarily achieved through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[3][10]

Hepatic lipogenesis is primarily driven by insulin, which activates SREBP-1c, and glucose, which activates Carbohydrate-Responsive Element-Binding Protein (ChREBP).[11][12][13] Both SREBP-1c and ChREBP induce the expression of key lipogenic enzymes.[14][15] FXR activation by this compound has been shown to suppress the activity of SREBP-1c, thereby reducing the transcription of genes responsible for fatty acid synthesis and contributing to the reduction of hepatic steatosis.[3][10]

Experimental Methodologies

The following sections outline the key experimental protocols used to generate the data on this compound's effects on gene expression.

In Vitro Studies in Primary Hepatocytes

-

Cell Culture: Primary human or rat hepatocytes are isolated and cultured using standard collagenase perfusion methods. Cells are typically plated on collagen-coated plates and maintained in specialized hepatocyte culture medium.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24-48 hours).

-

RNA Isolation: Total RNA is extracted from the hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

PCR Amplification: The cDNA is then used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green or TaqMan probes).

-

Data Analysis: The relative expression of target genes (e.g., SHP, BSEP) is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[16]

-

Preclinical NASH Animal Models

-

Amylin Liver NASH (AMLN) Model:

-

Induction: Male C57BL/6 mice are fed a high-fat (40% kcal), high-fructose (22% by weight), and high-cholesterol (2% by weight) diet for an extended period (e.g., 26 weeks) to induce NASH with fibrosis.[7]

-

Treatment: Following disease establishment, animals are treated orally with vehicle, this compound (e.g., 0.1, 0.3, 0.9 mg/kg), or a comparator compound once daily for a specified duration (e.g., 4 weeks).[7]

-

-

Stelic Animal Model (STAM):

-

Induction: This model typically involves a combination of a high-fat diet and a single low-dose streptozotocin (B1681764) injection in neonatal mice to induce a NASH phenotype that progresses to fibrosis and hepatocellular carcinoma.

-

Treatment: Similar to the AMLN model, established NASH mice are treated with this compound or vehicle for a defined period.

-

-

Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and liver and ileum tissues are collected for histological analysis and gene expression profiling.

Transcriptome Analysis (RNA-Seq)

-

RNA Extraction and Quality Control: High-quality total RNA is extracted from liver tissue as described previously. RNA Integrity Number (RIN) is determined to ensure sample quality.

-

Library Preparation: RNA-seq libraries are prepared using commercial kits. This process typically involves the enrichment of mRNA (poly-A selection), fragmentation of RNA, synthesis of first and second-strand cDNA, adenylation of 3' ends, ligation of sequencing adapters, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential expression analysis is then performed to identify genes that are significantly up- or down-regulated between treatment groups (e.g., this compound vs. vehicle). Finally, pathway and gene ontology analyses are conducted to identify the biological processes and signaling pathways enriched among the differentially expressed genes.

Conclusion

This compound potently and selectively activates FXR, leading to a coordinated transcriptional response that favorably impacts lipid metabolism. Through the induction of the FXR-SHP/FGF19 axis and the suppression of SREBP-1c-mediated lipogenesis, this compound effectively reduces hepatic steatosis in preclinical models and in patients with NASH. The comprehensive data from in vitro, preclinical, and clinical studies underscore the therapeutic potential of this compound as a targeted therapy for metabolic liver diseases. This guide provides the foundational technical details for researchers and drug developers working to further elucidate and leverage the mechanisms of FXR agonism.

References

- 1. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GEO Accession viewer [ncbi.nlm.nih.gov]

- 8. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

The Chemical Architecture and Agonistic Power of Tropifexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropifexor (formerly LJN452) is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Visualizations of its signaling pathway and representative experimental workflows are included to facilitate a deeper understanding of its scientific foundation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a multi-ring system. Its discovery marked a significant advancement in the development of non-steroidal FXR agonists.

IUPAC Name: 2-[(3-endo)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid[1]

CAS Number: 1383816-29-2[1]

Synonyms: LJN452, LJN-452[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C29H25F4N3O5S | [1] |

| Molecular Weight | 603.6 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 221 °C | |

| Water Solubility | 6 mg/L | |

| Solubility | DMSO: 10 mg/mL | [1] |

Synthesis

The synthesis of this compound is a multi-step process that involves the strategic assembly of its core structural components. The key discovery paper by Tully et al. outlines the synthetic route, which culminates in the coupling of a bicyclic nortropine-substituted benzothiazole (B30560) carboxylic acid moiety with a trisubstituted isoxazole (B147169) scaffold.[2]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the synthetic strategy described in the literature. For specific details, including reagent quantities and reaction conditions, refer to the supporting information of Tully et al., J. Med. Chem. 2017, 60(24), 9960-9973.

Step 1: Synthesis of the Isoxazole Core

-

This typically involves the condensation of a substituted phenylhydrazine (B124118) with a β-ketoester to form the pyrazole (B372694) ring, which is a common precursor to the isoxazole.

Step 2: Functionalization of the Isoxazole

-

Introduction of the cyclopropyl (B3062369) group and the methoxy (B1213986) linker at the appropriate positions of the isoxazole ring.

Step 3: Synthesis of the Benzothiazole Moiety

-

This fragment is typically prepared separately, starting from a substituted aminothiophenol, which undergoes cyclization to form the benzothiazole ring system. The carboxylic acid and fluorine substituents are introduced through standard aromatic chemistry techniques.

Step 4: Coupling and Final Assembly

-

The isoxazole-methoxy intermediate is coupled with the 8-azabicyclo[3.2.1]octane (nortropine) scaffold.

-

The resulting intermediate is then coupled with the benzothiazole carboxylic acid derivative to yield this compound.

-

Purification is typically achieved through chromatographic methods.

Mechanism of Action: FXR Agonism

This compound functions as a highly potent agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.

Upon binding to the ligand-binding domain of FXR, this compound induces a conformational change in the receptor. This promotes the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), and the dissociation of corepressors. The resulting complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

Signaling Pathway

The activation of FXR by this compound initiates a cascade of downstream events that collectively contribute to its therapeutic effects.

Caption: FXR signaling pathway activated by this compound.

Experimental Protocols for Biological Evaluation

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The following protocols are based on methodologies described in the scientific literature.

FXR-HTRF Coactivator Interaction Biochemical Assay

This assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: A GST-tagged FXR-LBD and a biotinylated SRC-1 peptide are used. A terbium cryptate-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-XL665 conjugate acts as the acceptor. When this compound binds to the FXR-LBD, it facilitates the recruitment of the SRC-1 peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Protocol Outline:

-

Add assay buffer, GST-FXR-LBD, biotin-SRC-1 peptide, and varying concentrations of this compound to a microplate.

-

Incubate to allow for binding.

-

Add the detection mix containing the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

Incubate to allow for antibody and streptavidin binding.

-

Read the plate on an HTRF-compatible reader and calculate the ratio of acceptor to donor fluorescence.

FXR BSEP-luc Reporter Gene Cellular Assay

This cell-based assay quantifies the transcriptional activity of FXR in response to an agonist.

Principle: A cell line (e.g., HepG2) is transiently transfected with an expression vector for full-length human FXR and a reporter plasmid containing the firefly luciferase gene under the control of the Bile Salt Export Pump (BSEP) promoter, which contains an FXRE. Activation of FXR by this compound leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a luciferin (B1168401) substrate.

Protocol Outline:

-

Seed cells in a multi-well plate.

-

Transfect cells with the FXR expression vector and the BSEP-luciferase reporter plasmid.

-

After an appropriate incubation period, treat the cells with varying concentrations of this compound.

-

Incubate for a period to allow for gene expression.

-

Lyse the cells and add a luciferase assay reagent containing luciferin.

-

Measure the luminescence using a luminometer.

In Vitro Hepatocyte Gene Expression Assay

This assay assesses the effect of this compound on the expression of endogenous FXR target genes in primary hepatocytes.

Protocol Outline:

-